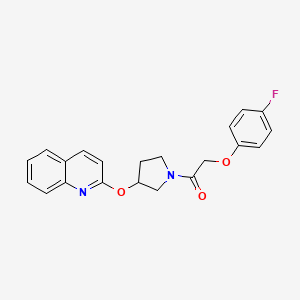
2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, with the CAS number 2034500-95-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a fluorophenoxy group with a quinoline moiety and a pyrrolidine ring, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H19FN2O3 with a molecular weight of 366.4 g/mol. The compound features a fluorinated phenoxy group and a quinoline derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O3 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2034500-95-1 |
The biological activity of this compound is believed to involve several mechanisms:
1. Enzyme Inhibition:
- Compounds containing quinoline moieties often act as inhibitors of various enzymes, including kinases. The presence of the pyrrolidine ring may enhance binding affinity and specificity towards target enzymes.
2. Anticancer Activity:
- Preliminary studies suggest that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with quinoline and pyrrolidine structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.
3. Antimicrobial Properties:
- Many quinoline derivatives are known for their antibacterial and antifungal activities, potentially making this compound useful in treating infectious diseases.
Research Findings
Recent studies have evaluated the biological activities of related compounds and provided insights into the potential efficacy of this compound:
Case Study: Anticancer Activity
A study on quinoxaline derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines. For example:
- Compound A: IC50 = 1.9 µg/mL on HCT-116 cells.
- Compound B: IC50 = 2.3 µg/mL on MCF-7 cells.
These findings highlight the potential for further development of this compound as an anticancer agent.
Table: Biological Activity Comparison
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| 2-(4-Fluorophenoxy)... | TBD | TBD |
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJURCKIMYKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














